2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of chloro, fluoro, methoxy, and nitro functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:
Halogenation: The addition of chloro and fluoro groups to the aromatic ring.
Acetylation: The final step involves the formation of the acetamide group through acetylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups to the aromatic ring.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.
2-(2-chloro-6-fluorophenyl)-N-(2-nitrophenyl)acetamide: Lacks the methoxy group, which may influence its solubility and interaction with biomolecules.
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)ethanamide: Has an ethanamide group instead of an acetamide group, which may alter its chemical properties.
Uniqueness
The unique combination of chloro, fluoro, methoxy, and nitro groups in 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O4/c1-23-14-6-5-9(19(21)22)7-13(14)18-15(20)8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUXIWJBHMOUHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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